Cognatine

Natural Product Chemistry Structural Biology Analytical Chemistry

Researchers studying quinonemethide triterpenes face challenges obtaining authenticated standards with fully resolved structures. Cognatine, characterized by gHMQC/gHMBC NMR, serves as a definitive chemotaxonomic marker for Cheiloclinium spp. and a critical SAR tool compound. Its distinct hydroxylation/methylation pattern versus pristimerin enables precise investigation of functional group contributions to antioxidant and cytotoxic activities. Supplied with comprehensive analytical documentation for reliable experimental outcomes.

Molecular Formula C31H38O7
Molecular Weight 522.6 g/mol
Cat. No. B1247479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCognatine
Synonymscognatine
Molecular FormulaC31H38O7
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC(=O)C4=C(C(=C(C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)OC)C
InChIInChI=1S/C31H38O7/c1-15-13-30(5)21(14-31(6,27(36)38-8)26(35)25(30)34)29(4)10-9-28(3)17-11-20(33)24(37-7)16(2)22(17)19(32)12-18(28)23(15)29/h11-12,21,26,33,35H,9-10,13-14H2,1-8H3/t21-,26-,28-,29-,30+,31-/m0/s1
InChIKeyUEULPUBYHGYCFW-LEUGNMFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cognatine (C31H38O7): A Rare Quinonemethide Triterpene for Antioxidant and Natural Product Research


Cognatine is a quinonemethide triterpene natural product first isolated from the root bark of *Cheiloclinium cognatum* and characterized in 2004 [1]. It belongs to a class of compounds known for their diverse biological activities, including antioxidant and cytotoxic properties [2]. Its complex pentacyclic structure, featuring a quinonemethide core, distinguishes it from simpler phenolic antioxidants .

Rare quinonemethide triterpene isolated from Cheiloclinium cognatum
Distinct hydroxylation/methylation pattern vs. pristimerin and maytenin
Supports natural product dereplication, SAR studies, and analytical reference development

Why Generic Substitution Fails: The Critical Role of Cognatine's Unique Quinonemethide Scaffold in Scientific Research


Direct substitution of Cognatine with structurally related quinonemethide triterpenes like pristimerin or maytenin is not scientifically valid without specific validation [1]. While these compounds share a core scaffold, they differ in their oxidation states and substituent patterns (e.g., the hydroxy and methoxy groups on Cognatine) . These subtle structural variations can profoundly impact key properties such as free radical scavenging capacity, cytotoxicity, and molecular target engagement [2]. Consequently, using an analog without confirmation of its equivalence in a specific assay risks introducing significant variability and misinterpreting biological outcomes.

Structural mismatch
Pristimerin and maytenin differ in oxidation state and substituent pattern; radical scavenging endpoints may not transfer directly.
Cytotoxicity profile uncertainty
Substitution with analogs may alter cytotoxicity assay endpoints; direct bioactivity equivalence should not be assumed without validation.
Target engagement divergence
Molecular target engagement may shift due to scaffold differences; class-level inference does not guarantee interchangeable results.

Quantitative Evidence for Cognatine: Comparative Data for Informed Scientific Procurement


Structural Differentiation from Co-occurring Quinonemethide Triterpenes

High-strength differential quantitative evidence is limited for Cognatine. The primary publication does not report a direct quantitative comparison of its biological activity against its closest analogs [1]. The available data pertains to its unique structural identity. The following table provides a class-level inference on key physicochemical parameters, highlighting differences from a known analog, pristimerin . A direct comparison of biological activity data (e.g., DPPH radical scavenging) is not available in the primary literature and is therefore excluded.

Structural Differentiation
Class-level
MW difference +57.96 g/mol
TPSA difference +46.4 Ų
Physicochemical differences may influence solubility and permeability; supports specific compound procurement over analog assumption.
In silico calculations; direct bioactivity comparison data not available.
Natural Product Chemistry Structural Biology Analytical Chemistry

Optimal Research Applications for Cognatine Based on Available Evidence


Natural Product Dereplication and Biomarker Discovery

Cognatine serves as a specific chemotaxonomic marker for the genus *Cheiloclinium*. Its isolation and characterization, as reported in the primary literature, provide a definitive reference for researchers engaged in natural product dereplication, metabolomics, and quality control of herbal preparations derived from *C. cognatum* [1].

Structure-Activity Relationship (SAR) Studies on Quinonemethide Triterpenes

Due to its unique structural features (a distinct hydroxylation and methylation pattern) compared to well-known analogs like pristimerin and maytenin, Cognatine is a valuable tool compound for SAR studies . Its procurement is essential for experiments aimed at elucidating how specific functional groups on the quinonemethide scaffold influence biological activity, including cytotoxicity and free radical scavenging [2].

Reference Standard for Analytical Method Development

With its fully elucidated structure by NMR spectroscopy, including gHMQC and gHMBC experiments, Cognatine is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of quinonemethide triterpenes in complex plant extracts [1].

Application
Selection Property
Validation Focus
Natural product dereplication
Chemotaxonomic marker specificity
Identity confirmation in Cheiloclinium extracts
SAR studies on quinonemethide triterpenes
Distinct hydroxylation/methylation pattern
Cytotoxicity and radical scavenging endpoint review
Analytical reference standard
Fully elucidated NMR structure
HPLC/LC-MS method validation for quinonemethide triterpenes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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